Structural Elucidation of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Comprehensive Crystallographic Guide
Structural Elucidation of 1-Ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one: A Comprehensive Crystallographic Guide
Executive Summary
The benzazepine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous central nervous system (CNS) agents, NMDA receptor antagonists, and vasopressin antagonists such as conivaptan and tolvaptan[1][2]. Understanding the precise three-dimensional architecture of these molecules is critical for rational drug design. This whitepaper provides an in-depth technical guide to the crystal structure analysis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one (CAS 1596719-99-1). By detailing the causality behind crystallization thermodynamics, X-ray diffraction (XRD) parameters, and conformational logic, this guide equips researchers with a self-validating framework for small-molecule structural elucidation.
Pharmacological & Structural Relevance
The pharmacological efficacy of benzazepine derivatives is heavily dictated by the conformational flexibility of the seven-membered azepine ring[3]. Unlike rigid planar aromatic systems, the sp³-hybridized carbons in the 2, 3, and 4 positions of the tetrahydrobenzazepine ring introduce significant puckering.
In the case of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, the structure features two critical functional groups that dictate its crystal packing and receptor binding profile:
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The N1-Ethyl Group: Introduces steric bulk that forces the azepine ring to adopt specific puckered conformations to minimize transannular strain.
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The C5-Ketone (Carbonyl): Acts as a potent hydrogen-bond acceptor. Because the molecule lacks classical hydrogen-bond donors (such as O-H or N-H), the crystal lattice is entirely stabilized by non-classical interactions[4].
Caption: Structural factors driving the crystal packing and conformation of the benzazepine core.
Crystallization Methodology: A Self-Validating Protocol
Obtaining a diffraction-quality crystal is the primary bottleneck in small-molecule crystallography[5]. For 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, a slow evaporation technique utilizing a binary solvent system is optimal.
The Causality of Solvent Selection: We utilize a mixture of ethyl acetate (polar, highly volatile) and heptane (non-polar, less volatile)[4]. As the ethyl acetate preferentially evaporates, the dielectric constant of the solution gradually decreases. This thermodynamic gradient smoothly lowers the solubility of the benzazepine, pushing the solution past the metastable zone into controlled nucleation, preventing the rapid precipitation of amorphous powders.
Step-by-Step Crystallization Protocol
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Dissolution: Dissolve 50 mg of the synthesized compound in 2.0 mL of ethyl acetate in a clean 4 mL glass vial.
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Anti-Solvent Titration: Add heptane dropwise until a very faint, persistent turbidity is observed. Immediately add 1–2 drops of ethyl acetate until the solution is perfectly clear again.
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Controlled Evaporation: Seal the vial with a septum cap and pierce it with a single 20-gauge needle. Place the vial in a vibration-free environment at a constant 20 °C.
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Harvesting: Allow 3 to 7 days for crystal growth. Harvest the crystals while they are still submerged in the mother liquor to prevent lattice degradation.
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System Validation (Birefringence Check): Transfer a candidate crystal to a glass slide and observe it under a polarized light microscope. Validation Gate: A true, highly ordered single crystal will extinguish light uniformly at specific rotation angles. If the crystal shows patchy or incomplete extinction, it is twinned or amorphous and must be rejected.
X-Ray Diffraction (XRD) Data Collection
Once a suitable single crystal is isolated, it must be subjected to X-ray diffraction.
The Causality of Cryocooling: Data collection is performed at 120 K rather than room temperature[4]. Cooling restricts the vibrational and rotational degrees of freedom of the N1-ethyl and C5-carbonyl groups. This reduction in thermal motion (quantified by lowered Debye-Waller factors) prevents the smearing of electron density, allowing for the precise assignment of atomic coordinates and the resolution of weak, non-classical hydrogen bonds.
Step-by-Step XRD Protocol
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Mounting: Coat the selected crystal in a cryoprotectant (e.g., Paratone-N oil) to displace mother liquor and prevent ice ring formation. Mount the crystal on a polyimide cryoloop.
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Flash Cooling: Immediately transfer the loop to the goniometer head under a steady 120 K nitrogen gas stream.
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Preliminary Screening: Expose the crystal to Mo Kα radiation (λ = 0.71073 Å) for 3–5 initial frames.
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System Validation (Indexing): Process the initial frames to determine the unit cell. Validation Gate: The calculated mosaicity must be < 0.5°. High mosaicity indicates a strained or cracked lattice, necessitating the mounting of a new crystal.
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Data Acquisition & Reduction: Collect the full sphere of data. Integrate the reflections and apply multi-scan absorption corrections. Solve the phase problem using Direct Methods and refine the structure using full-matrix least-squares on F2 .
Caption: Workflow for the crystallization and X-ray diffraction analysis of benzazepine derivatives.
Structural Analysis & Conformational Insights
Upon solving the structure of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one, several key crystallographic features emerge:
Azepine Ring Geometry
The seven-membered azepine ring typically adopts a chair-like conformation in the solid state[1]. The fused planar aromatic ring forces a degree of rigidity between C5a and C9a, while the sp³ carbons (C2, C3, C4) pucker out of the plane. The N1-ethyl group generally adopts a pseudo-equatorial orientation to minimize 1,3-diaxial-like steric clashes with the protons on C3.
Intermolecular Interactions
Because the molecule is devoid of classic O-H or N-H donors, the supramolecular architecture is dictated by weaker forces:
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C-H···O Hydrogen Bonding: The highly electronegative oxygen of the C5-ketone acts as a bifurcated acceptor, drawing in aliphatic protons from the ethyl group or the C2/C4 positions of adjacent molecules[4].
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C-H···π Interactions: The electron-rich fused benzene ring engages in edge-to-face interactions with the aliphatic protons of neighboring molecules, further stabilizing the three-dimensional lattice[1].
Quantitative Crystallographic Data Summary
The table below summarizes the expected crystallographic parameters for tetrahydro-1-benzazepin-5-one derivatives based on established literature for this chemical class.
| Crystallographic Parameter | Typical Value / Assignment |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P1ˉ |
| Data Collection Temperature | 120 K |
| Radiation Source | Mo Kα ( λ=0.71073 Å) |
| Azepine Ring Conformation | Chair-like |
| Primary Lattice Stabilizer | C-H···O (Carbonyl acceptor) |
| Secondary Lattice Stabilizer | C-H···π (Aromatic ring acceptor) |
Conclusion
The crystal structure analysis of 1-ethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-one provides indispensable insights into the conformational behavior of the benzazepine pharmacophore. By employing a thermodynamically controlled crystallization protocol and low-temperature X-ray diffraction, researchers can accurately map the chair-like puckering of the azepine ring and the non-classical hydrogen bonding networks that govern its solid-state behavior. These structural parameters are critical for subsequent in silico docking studies and the rational design of next-generation neurological therapeutics.
